molecular formula C14H16N4O3S B023492 N(4)-Acetylsulfamethazine CAS No. 100-90-3

N(4)-Acetylsulfamethazine

Cat. No.: B023492
CAS No.: 100-90-3
M. Wt: 320.37 g/mol
InChI Key: LJKAKWDUZRJNPJ-UHFFFAOYSA-N
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Description

N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.

Mechanism of Action

Target of Action

N-Acetyl Sulfamethazine, also known as N4-Acetylsulfamethazine or N(4)-Acetylsulfamethazine, is a sulfonamide drug . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor of tetrahydrofolic acid (THF) , which is essential for bacterial growth and multiplication .

Mode of Action

N-Acetyl Sulfamethazine acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for binding to the enzyme, thereby inhibiting the conversion of PABA and pteridine to dihydropteroic acid . This inhibition disrupts the synthesis of THF, leading to a deficiency of this crucial cofactor in the bacteria .

Biochemical Pathways

The action of N-Acetyl Sulfamethazine affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydropteroic acid, it prevents the formation of THF. THF is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, its deficiency hampers these essential cellular processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of N-Acetyl Sulfamethazine involves its metabolism by the enzyme N-acetyltransferase 2 (NAT2) . NAT2 is responsible for the N-acetylation of aromatic amines and hydrazine derivatives . Variability in the enzymatic activity of NAT2 contributes to interindividual differences in drug responses . .

Result of Action

The molecular and cellular effects of N-Acetyl Sulfamethazine’s action primarily involve the disruption of bacterial growth and multiplication. By inhibiting the synthesis of THF, a crucial cofactor in nucleic acid and amino acid synthesis, the compound effectively halts these essential cellular processes in bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Acetyl Sulfamethazine. For instance, in wastewater treatment plants, the removal efficiencies of sulfonamides and their metabolites can vary . The removal efficiency of N-acetyl sulfamerazine, a compound similar to N-Acetyl Sulfamethazine, was found to be lower compared to other sulfonamides . This suggests that environmental conditions can affect the persistence and bioavailability of such compounds .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAKWDUZRJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142848
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-90-3
Record name N4-Acetylsulfamethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfamethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the depletion of N4-acetylsulfamethazine compare to sulfamethazine in cattle?

A1: Research indicates that N4-acetylsulfamethazine depletes at a slower rate compared to sulfamethazine in cattle, especially in veal calves. Studies show that a 10-day withdrawal period, while suitable for sulfamethazine depletion, may not be sufficient for N4-acetylsulfamethazine in veal calves. [, ]

Q2: What are the primary metabolites of sulfamethazine found in swine tissues?

A2: Studies using 14C-labeled sulfamethazine identified four major metabolites in swine tissues: N4-acetylsulfamethazine, desaminosulfamethazine, the N4-glucose conjugate of sulfamethazine, and sulfamethazine itself. [, , ]

Q3: Does the duration of sulfamethazine dosing affect the relative distribution of its metabolites in swine tissues?

A3: While the total concentration of 14C-labeled compounds in swine tissues increases with prolonged sulfamethazine dosing (reaching a steady state around day 5), the relative distribution of sulfamethazine and its metabolites (including N4-acetylsulfamethazine) remains relatively consistent within each specific tissue. []

Q4: What analytical methods are commonly used to detect and quantify sulfamethazine and N4-acetylsulfamethazine in biological samples?

A4: Several techniques are employed for the analysis of sulfamethazine and its metabolites, including N4-acetylsulfamethazine. These include:

    Q5: Is N4-acetylsulfamethazine commonly found in environmental samples?

    A6: Yes, N4-acetylsulfamethazine, as a primary metabolite of sulfamethazine, is frequently detected in environmental matrices such as wastewater. Its presence, alongside sulfamethazine and other antibiotics, raises concerns about potential ecological impacts and the spread of antibiotic resistance. []

    Q6: How efficient are wastewater treatment plants in removing sulfamethazine and its metabolites, including N4-acetylsulfamethazine?

    A7: Studies indicate that conventional wastewater treatment plants may not effectively remove sulfamethazine and its metabolites. This incomplete removal contributes to the release of these compounds into the environment, potentially impacting aquatic life and contributing to the development of antibiotic resistance. []

    Q7: How does N4-acetylsulfamethazine interact with plasma proteins compared to sulfamethazine?

    A8: N4-acetylsulfamethazine exhibits a higher affinity for plasma proteins, particularly albumin, compared to sulfamethazine. This difference in binding affinity suggests that N4-acetylsulfamethazine could potentially alter the pharmacokinetics of sulfamethazine in vivo. []

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